molecular formula C9H11FN2O2 B1391937 Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate CAS No. 1228665-99-3

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Cat. No. B1391937
M. Wt: 198.19 g/mol
InChI Key: YKQARTJZEXCQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate” is a unique chemical compound with the empirical formula C9H11FN2O2 . It has a molecular weight of 198.19 and is typically found in solid form . The SMILES string for this compound is COC(=O)CCc1cc(F)cnc1N .


Physical And Chemical Properties Analysis

“Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate” is typically found in solid form . It has a molecular weight of 198.19 . The compound’s empirical formula is C9H11FN2O2 , and its SMILES string is COC(=O)CCc1cc(F)cnc1N .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, a derivative similar to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, has been synthesized and characterized through various techniques, including X-ray diffraction, MS, IR, and NMR (Yao et al., 2013). These methods provide insights into the structural properties of such compounds.

Radiopharmaceuticals Development

  • Radiopharmaceutical Synthesis : Automated synthesis of radiopharmaceuticals, such as 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid, demonstrates the potential application of similar compounds in PET imaging. The process involves a two-step-one-pot procedure in a Siemens CTI methylation automated module (Luo et al., 2019).

Imaging Hypoxia

  • Imaging of Hypoxic Tumor Tissue : Derivatives such as O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine, derived from compounds similar to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, are synthesized for potential use in PET imaging of hypoxia in clinical studies (Malik et al., 2012).

Antimicrobial Drug Development

  • Antimicrobial Drugs : The molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics positions these compounds, including derivatives of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, as prospective scaffolds to create antimicrobial drugs (Zubkov et al., 2016).

Brain Tumor Imaging

  • Brain Tumor Imaging : Non-natural amino acids like 3-fluoro-2-methyl-2-N-(methylamino)propanoic acid have been synthesized and evaluated as potential PET radioligands for imaging brain tumors. These derivatives indicate potential applications in medical imaging, especially in oncology (Yu et al., 2010).

Light Stabilization in Polymers

  • Polymeric Light Stabilizers : The synthesis of derivatives like dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, derived from similar compounds, highlights the use in creating polymeric hindered amines light stabilizers. This application demonstrates the versatility of these compounds in materials science (Yi, 2008).

Radiotracer Development

  • Safety and Dosimetry of Radiotracers : Studies like the Phase 1 evaluation of 11C-CS1P1, a compound structurally related to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, provide insights into the safety, dosimetry, and characteristics of radiotracers targeting specific receptors, useful in multiple sclerosis research (Brier et al., 2022).

Safety And Hazards

“Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate” is classified as a combustible solid . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h4-5H,2-3H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQARTJZEXCQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(N=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258386
Record name Methyl 2-amino-5-fluoro-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

CAS RN

1228665-99-3
Record name Methyl 2-amino-5-fluoro-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-fluoro-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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